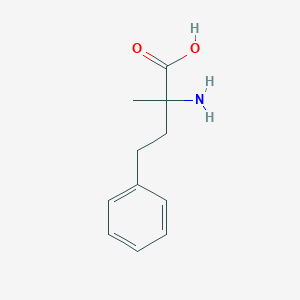

2-Amino-2-methyl-4-phenylbutanoic acid

Description

The exact mass of the compound 2-Amino-2-methyl-4-phenylbutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-methyl-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methyl-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZKTNAAGCQMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-95-7 | |

| Record name | NSC29628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Conceptual Framework and Classification Within Non Proteinogenic Amino Acids

2-Amino-2-methyl-4-phenylbutanoic acid is classified as a non-proteinogenic, or non-canonical, α,α-disubstituted amino acid. Non-proteinogenic amino acids are those that are not among the 22 genetically coded amino acids used in protein synthesis. mdpi.com This classification places it within a vast group of amino acids that are either found as free metabolites, generated through post-translational modifications, or are synthetically derived. mdpi.com

The defining structural feature of this compound is the presence of a methyl group on the alpha-carbon (Cα), the same carbon to which the amino and carboxyl groups are attached. This specific modification, known as α-methylation, fundamentally alters the compound's properties compared to its non-methylated counterparts. The additional methyl group introduces significant steric bulk near the polypeptide backbone. rsc.org This steric hindrance restricts the conformational freedom of the molecule, narrowing the distribution of possible Ramachandran (φ/ψ) dihedral angles. rsc.org

This inherent structural constraint is a key characteristic of α-methylated amino acids and forms the basis of their utility in chemical and biological research. rsc.orgenamine.net

Overview of Research Trajectories and Interdisciplinary Relevance

Strategies for the Synthesis of 2-Amino-2-methyl-4-phenylbutanoic Acid

The creation of the 2-amino-2-methyl-4-phenylbutanoic acid structure can be approached through several synthetic routes, each with its own set of advantages and limitations. These methods range from classical organic reactions to more contemporary enzymatic processes.

Traditional methods for the synthesis of α-amino acids, when adapted for α-methylated analogs, provide robust pathways to racemic 2-amino-2-methyl-4-phenylbutanoic acid. Two of the most notable approaches are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods commence with a suitable ketone precursor, in this case, 4-phenylbutan-2-one.

The Strecker synthesis involves a one-pot, three-component reaction between 4-phenylbutan-2-one, a cyanide source (such as potassium cyanide), and an ammonia (B1221849) source (like ammonium chloride) acsgcipr.orgdntb.gov.ua. This reaction proceeds through an intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired racemic amino acid acsgcipr.orgdntb.gov.ua. The general mechanism is outlined below:

Reaction Scheme: Strecker Synthesis

The Bucherer-Bergs reaction offers an alternative route, reacting 4-phenylbutan-2-one with potassium cyanide and ammonium carbonate to form a hydantoin intermediate organic-chemistry.orgencyclopedia.pub. This hydantoin is then hydrolyzed, typically under basic conditions, to afford the target amino acid nih.gov. This method is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediate, which can facilitate purification nih.gov.

Reaction Scheme: Bucherer-Bergs Synthesis

A plausible starting material for these syntheses is 4-phenylbutan-2-one, which can be synthesized via various established methods, including the Friedel-Crafts acylation of benzene with butanoyl chloride followed by reduction, or through the oxidation of 4-phenyl-2-butanol chemicalbook.comresearchgate.netrsc.orgchemicalbook.com.

In recent years, enzymatic and biocatalytic methods have gained prominence for the synthesis of chiral amino acids due to their high selectivity, mild reaction conditions, and environmentally benign nature uwo.caglobalresearchonline.net. For the synthesis of 2-amino-2-methyl-4-phenylbutanoic acid, transaminases (TAs) represent a particularly promising enzymatic approach acsgcipr.orgnih.govwikipedia.orgnih.gov.

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor wikipedia.org. In a potential biocatalytic route to the target molecule, a suitable transaminase could be employed to aminate the prochiral ketone, 2-keto-2-methyl-4-phenylbutanoic acid. The stereoselectivity of the reaction would be dictated by the choice of a specific (S)- or (R)-selective transaminase.

Table 1: Potential Transaminases for Asymmetric Synthesis

| Enzyme Class | Amine Donor | Potential Product | Enantioselectivity |

|---|---|---|---|

| (S)-selective ω-Transaminase | Isopropylamine | (S)-2-Amino-2-methyl-4-phenylbutanoic acid | High |

Another biocatalytic strategy is deracemization, which can convert a racemic mixture of the amino acid into a single enantiomer. This can be achieved through a cyclic process involving an enantioselective oxidase or dehydrogenase that selectively acts on one enantiomer, followed by a non-selective reduction or transamination that regenerates the racemate from the keto acid intermediate, allowing for a theoretical yield of 100% of the desired enantiomer uwo.ca.

Asymmetric Synthesis and Enantioselective Preparation of Chiral Isomers

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of asymmetric synthetic methods crucial. For 2-amino-2-methyl-4-phenylbutanoic acid, several strategies can be employed to control the stereochemistry at the quaternary α-carbon.

A powerful approach to asymmetric synthesis involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed wikipedia.orgsigmaaldrich.com. For the synthesis of α-methyl-α-amino acids, chiral auxiliaries derived from amino alcohols, such as pseudoephedrine or Evans oxazolidinones, have proven to be highly effective nih.govnih.gov.

In a typical sequence, a chiral auxiliary is used to form a chiral enolate of an alanine (B10760859) derivative. This enolate then undergoes diastereoselective alkylation with a suitable electrophile, such as benzyl (B1604629) bromide or a related benzyl halide, to introduce the phenylethyl side chain nih.govyork.ac.ukchemrxiv.org. The steric hindrance of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-amino-2-methyl-4-phenylbutanoic acid.

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions |

|---|---|---|

| Pseudoephedrine | >95% | Mild acid hydrolysis |

| Evans Oxazolidinone | >98% | LiOH/H2O2 |

Another strategy is the asymmetric alkylation of nickel(II) complexes of Schiff bases derived from glycine or alanine and a chiral ligand nih.govnih.gov. These complexes form planar structures that expose one face of the α-carbon to alkylation, leading to high diastereoselectivity nih.gov.

When a racemic mixture of 2-amino-2-methyl-4-phenylbutanoic acid is obtained through conventional synthesis, it can be separated into its constituent enantiomers via chiral resolution. This can be achieved through several methods:

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid or brucine), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent affords the pure enantiomers.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases or acylases google.commdpi.com. The racemic amino acid is typically first derivatized (e.g., acylated), and then one enantiomer of the derivative is selectively hydrolyzed by the enzyme, leaving the other enantiomer unreacted. The resulting mixture of the free amino acid and the unreacted derivative can then be separated. For example, an acylase could selectively hydrolyze N-acetyl-(S)-2-amino-2-methyl-4-phenylbutanoic acid, leaving N-acetyl-(R)-2-amino-2-methyl-4-phenylbutanoic acid untouched google.com.

Formation of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of 2-amino-2-methyl-4-phenylbutanoic acid is of interest for structure-activity relationship studies in medicinal chemistry nih.gov. Analogs can be prepared by modifying the synthetic routes described above. For instance, using different substituted benzyl halides in the asymmetric alkylation step would lead to analogs with substitutions on the phenyl ring. Homologation, or the extension of the carbon chain, can be achieved by using different alkylating agents. For example, using 3-phenylpropyl bromide instead of benzyl bromide would yield 2-amino-2-methyl-5-phenylpentanoic acid nih.govmdpi.com.

The synthesis of diastereomeric analogs, such as 2-amino-2,3-dimethyl-4-phenylbutanoic acid, can be achieved through stereoselective aldol (B89426) reactions or Michael additions to introduce the second stereocenter, followed by elaboration to the amino acid nih.govsemanticscholar.org.

Isosteres, which are molecules or groups of atoms with similar physical or chemical properties, can be designed to modulate the biological activity of the parent compound. For 2-amino-2-methyl-4-phenylbutanoic acid, isosteric replacement could involve substituting the phenyl ring with other aromatic or heteroaromatic systems, such as thiophene or pyridine, or replacing the carboxylic acid group with a tetrazole or phosphonate (B1237965) group globalresearchonline.netmdpi.commdpi.com.

Synthesis of α-Hydroxy-β-Amino Acid Derivatives (e.g., 3-Amino-2-hydroxy-4-phenylbutanoic Acid)

The synthesis of α-hydroxy-β-amino acids is of particular interest due to their presence in various natural products with important biological activities. For instance, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a key component of bestatin (B1682670), a potent inhibitor of aminopeptidases. Various synthetic strategies have been developed to control the stereochemistry at the two contiguous chiral centers.

Another strategy focuses on the regio- and stereo-specific ring-opening of cis-2,3-epoxy-acids with ammonia. This method has been successfully applied to the synthesis of threo-3-amino-2-hydroxy-4-phenylbutanoic acid. rsc.org The starting olefinic acids are first converted to their corresponding epoxides, which then undergo nucleophilic attack by ammonia at the C-3 position to yield the desired amino alcohol.

A highly diastereoselective cyanohydrin formation has also been reported as a key step in a practical synthesis of (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid. jst.go.jp This method utilizes (S)-2-N,N-dibenzylamino-3-phenylpropanal and acetone cyanohydrin in the presence of trimethylaluminum to achieve high diastereoselectivity. jst.go.jp Furthermore, all four stereoisomers of 3-amino-2-hydroxybutanoic acids have been synthesized from carbohydrate sources like D-gulonic acid γ-lactone and D-glucono-δ-lactone, demonstrating the versatility of using sugars as chiral starting materials. tandfonline.com

| Starting Material | Key Reagent(s) | Diastereomeric Ratio/ee | Overall Yield | Reference |

| Z-L-phenylalaninal | (+)-(2S,4S)-pentane-2,4-diol, TMSCN | 70:30 (2S,3R):(2R,3R) | ~50% | |

| Z-D-phenylalaninal | (+)-(2S,4S)-pentane-2,4-diol, TMSCN | 30:70 (2S,3R):(2R,3R) | ~50% | |

| cis-Cinnamic acid | Ammonia (for epoxide ring-opening) | threo-selective | - | rsc.org |

| (S)-2-N,N-dibenzylamino-3-phenylpropanal | Acetone cyanohydrin, Trimethylaluminum | High diastereoselectivity | - | jst.go.jp |

| D-Gulonic acid γ-lactone | - | Enantiomerically pure | - | tandfonline.com |

Preparation of Phosphonate and Diamino Derivatives

The synthesis of phosphonate and diamino derivatives of phenylbutanoic acid introduces functionalities that can mimic the tetrahedral transition state of peptide hydrolysis or introduce basic centers for molecular recognition, respectively.

Phosphonate Derivatives:

The preparation of α-aminophosphonates can be achieved through various multicomponent reactions. A common approach is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite. A proposed mechanism for the synthesis of α-amino phosphonates involves the initial formation of an α-hydroxy phosphonate from the aldehyde and diethyl phosphite, followed by substitution with the amine. Alternatively, the amine and aldehyde can first form a Schiff base, which is then attacked by the phosphite. researchgate.net

The synthesis of 2-amino-4-phosphonobutanoic acid analogues has been reported, starting from trimethyl N-(benzyloxycarbonyl)phosphonoglycinate and 2-(diethoxyphosphinyl)acetaldehyde via a Horner-Emmons reaction. nih.gov The resulting dehydroamino acids are then subjected to cycloaddition with diazomethane (B1218177), photoelimination of N2, and acid hydrolysis to yield the final phosphonate products. nih.gov

Diamino Derivatives:

Stereoselective routes to 2,3-diamino-4-phenylbutanoic acid have been developed starting from L-aspartic acid. acs.org This method involves the regioselective benzylation of a protected aspartic acid diester at the C-3 position. Subsequent Curtius degradation of the β-ester using diphenyl phosphorazidate (DPPA) introduces the second amino group. The diastereoselectivity of the benzylation step can be controlled by the choice of protecting groups and ester functionalities, with diastereomeric ratios of up to 30:1 being achieved. acs.org

A more recent and rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks has been described. nih.govunica.it This two-step process begins with a fully stereoselective three-component masked acyl cyanide (MAC) oxyhomologation reaction of N,N-dibenzyl-L-phenylalaninal with various amines. nih.govunica.it The resulting amides are then reduced in a one-pot deprotection/reduction protocol using trimethylsilyl chloride and lithium aluminum hydride to afford the N-protected 1,3-diamino-4-phenylbutan-2-ol derivatives in good yields (63-87% for the first step). nih.govunica.it

| Derivative Type | Starting Material(s) | Key Reaction | Key Reagent(s) | Reference |

| α-Aminophosphonate | Aldehyde, Amine, Diethyl phosphite | Kabachnik–Fields reaction | - | researchgate.net |

| 2-Amino-4-phosphonobutanoic acid analogue | Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate | Horner-Emmons reaction | 2-(diethoxyphosphinyl)acetaldehyde | nih.gov |

| 2,3-Diamino-4-phenylbutanoic acid | L-Aspartic acid derivative | C-3 benzylation, Curtius degradation | KHMDS, Benzyl bromide, DPPA | acs.org |

| anti-1,3-Diamino-4-phenylbutan-2-ol | N,N-dibenzyl-L-phenylalaninal, Amine | MAC oxyhomologation, Reduction | TMSCl, LiAlH4 | nih.govunica.it |

Advanced Synthetic Methodologies for Related Phenylbutanoic Acid Scaffolds

Advanced synthetic methodologies for constructing phenylbutanoic acid scaffolds often focus on asymmetric synthesis to generate enantiomerically pure compounds. Asymmetric synthesis is crucial for producing biologically active molecules where only one enantiomer exhibits the desired therapeutic effect.

One powerful strategy is the asymmetric aza-Michael addition. This reaction has been employed in the formal enantioselective synthesis of the ACE inhibitor benazepril. mdpi.com The key step involves the 1,4-addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. This reaction sets up a second chiral center with diastereoselectivity influenced by solvent effects. mdpi.com

Multicomponent reactions (MCRs) also represent an advanced and efficient approach. For example, asymmetric multicomponent aldol-type reactions of enol ethers with TiCl4-activated bidentate aldehydes can create up to three contiguous chiral centers in a single operation. purdue.edu Such methodologies could be adapted for the synthesis of complex phenylbutanoic acid derivatives.

Furthermore, novel synthetic routes for substituted phenylbutanoic acids continue to be developed. A versatile method for the synthesis of 4-aryl-substituted 2(5H)-furanones, which can be seen as precursors or analogues of phenylbutanoic acids, involves the reaction of diethylphosphono acetic acid with phenacyl bromides followed by an intramolecular Horner-Emmons-type cyclization. researchgate.net This one-pot process is highly efficient.

The development of novel routes to cyclic scaffolds containing phosphorus, such as phosphetanes and phospholanes, also provides new avenues for creating constrained analogues of phenylbutanoic acid derivatives. rsc.org These methods often utilize organometallic phosphorus complexes as P-atom carriers.

| Methodology | Key Reaction Type | Application/Example | Reference |

| Asymmetric Synthesis | Aza-Michael Addition | Formal synthesis of Benazepril | mdpi.com |

| Multicomponent Reactions | Aldol-type reactions | Creation of multiple contiguous chiral centers | purdue.edu |

| Novel Routes | Intramolecular Horner-Emmons | Synthesis of 4-aryl-substituted 2(5H)-furanones | researchgate.net |

| Organometallic Approach | P-atom transfer | Synthesis of cyclic phosphines | rsc.org |

Strategic Use of Protecting Groups for Amino and Carboxyl Functionalities

The carboxyl group is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) or temporarily anchored to a solid-phase resin, such as a 2-chlorotrityl chloride (2-CTC) resin. nih.gov This strategy of immobilizing the amino acid on a solid support is fundamental to modern solid-phase peptide synthesis (SPPS). nih.gov The protection of the α-amino group is most commonly achieved using the Fmoc or Boc strategy, which allows for the stepwise assembly of peptide chains. creative-peptides.com

The two dominant strategies for α-amino group protection in SPPS are the use of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. peptide.com Both form carbamates with the amino group and are chosen based on their differing chemical lability, which forms the basis of their orthogonal nature relative to other protecting groups.

The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This mild deprotection condition leaves acid-labile side-chain protecting groups and resin linkers unaffected, making the Fmoc strategy extremely popular in modern peptide synthesis. wikipedia.org The introduction of the Fmoc group can be accomplished by reacting the amino acid with reagents like Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com

The Boc group , in contrast, is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.comorganic-chemistry.org Boc-based strategies were foundational in the development of SPPS. While the repeated use of strong acid can be harsh on some sequences, the Boc group offers robust protection and is stable to the basic conditions used for Fmoc removal. organic-chemistry.org The synthesis of Boc-protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com

The selection between Fmoc and Boc strategies depends on the target molecule, the desired cleavage conditions, and the presence of other sensitive functional groups in the molecule. creative-peptides.com

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

|---|---|---|

| Chemical Nature | Base-labile carbamate | Acid-labile carbamate |

| Deprotection Reagent | Secondary amines (e.g., 20% Piperidine in DMF) wikipedia.org | Strong acids (e.g., Trifluoroacetic Acid, TFA) creative-peptides.com |

| Cleavage Conditions | Mildly basic | Strongly acidic |

| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu) and hydrogenolysis-labile groups (Cbz). total-synthesis.com | Orthogonal to base-labile groups (Fmoc) and fluoride-labile groups. organic-chemistry.org |

| Primary Use Case | Standard for modern solid-phase peptide synthesis (SPPS) due to mild deprotection. wikipedia.org | Used in SPPS and solution-phase synthesis, especially for sequences sensitive to basic conditions. creative-peptides.com |

| Monitoring | Deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. wikipedia.org | Monitoring is less direct, often relying on colorimetric tests (e.g., Kaiser test) on a sample. |

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor specificity. nih.govresearchgate.net The incorporation of non-proteinogenic amino acids like 2-amino-2-methyl-4-phenylbutanoic acid is a key strategy in peptidomimetic design. nih.gov The α-methyl group of this compound sterically shields the adjacent peptide bonds from proteolytic enzymes and restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation. nih.govenamine.net

A peptide bond isostere is a chemical group that replaces the normal amide bond (-CO-NH-) in a peptide with a surrogate that mimics its key steric and electronic features. nih.gov The goal is to create a more stable molecule that retains or enhances biological activity. While many isosteres involve complex chemical replacements of the amide bond itself, the incorporation of an α,α-disubstituted amino acid like 2-amino-2-methyl-4-phenylbutanoic acid represents a "local" modification of the peptide backbone. ekb.eg This substitution alters the properties of the adjacent peptide bonds and serves as an isosteric replacement for a natural amino acid residue within the peptide sequence. The presence of the α-methyl group restricts the possible values of the Ramachandran angles (phi and psi), forcing the peptide backbone into more defined secondary structures, such as helices or turns. nih.govresearchgate.net

Phosphonopeptidomimetics are peptide analogues where a phosphonic acid group or its ester derivative is incorporated. This modification can be designed to mimic the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of proteases. The phosphonate group can replace the carboxyl group of an amino acid or be part of a side chain. While direct literature on phosphonopeptidomimetics derived from 2-amino-2-methyl-4-phenylbutanoic acid is scarce, a general synthetic approach can be proposed. One could synthesize a phosphonate analogue of the parent butanoic acid structure first, followed by the asymmetric introduction of the amino group. For instance, an analogue like (S)-2-amino-4,4,4-trifluorobutanoic acid has been synthesized using a chiral Ni(II) complex of a glycine Schiff base, which is first alkylated and then disassembled to yield the target amino acid. mdpi.com A similar strategy could theoretically be adapted for the synthesis of phosphonate-containing α,α-disubstituted amino acids for subsequent incorporation into peptide chains.

Role as a Chiral Building Block in Complex Molecule Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural compounds, such as amino acids, that can be used as starting materials for asymmetric synthesis. uh.eduresearchgate.net 2-Amino-2-methyl-4-phenylbutanoic acid, when resolved into its pure (R) or (S) enantiomers, is a valuable member of the synthetic chiral pool. researchgate.net Its defined stereocenter at the α-carbon can be used to control the stereochemistry of new chiral centers formed during a synthetic sequence.

As a chiral building block, the compound offers a scaffold containing amino, carboxyl, and phenylpropyl functionalities arranged around a quaternary stereocenter. This pre-existing chirality can be transferred to a target molecule, avoiding the need for a separate, often complex, asymmetric synthesis step. For example, the chiral center can direct the diastereoselective alkylation or other modifications at adjacent positions, a common strategy in the total synthesis of complex natural products and pharmaceuticals. nih.gov The synthesis of γ-lactones via Mn-catalyzed C(sp³)–H lactonization of carboxylic acids like 4-phenylbutyric acid demonstrates how the phenylalkyl backbone can be used to form complex chiral structures. acs.orgacs.org

Intermediate in the Synthesis of Pharmaceutical Agents (e.g., Trimebutine Analogs)

A review of available scientific literature indicates that the direct precursor used in the synthesis of the gastrointestinal antispasmodic drug Trimebutine is 2-amino-2-phenylbutyric acid. google.comnih.gov This precursor is structurally different from 2-Amino-2-methyl-4-phenylbutanoic acid. The synthesis of Trimebutine involves the N,N-dimethylation of 2-amino-2-phenylbutyric acid and subsequent esterification with 3,4,5-trimethoxybenzoic acid. google.com

While the modification of amino acid precursors is a common strategy for creating pharmaceutical analogs, there are no specific research findings in the searched literature that detail the use of 2-Amino-2-methyl-4-phenylbutanoic acid as an intermediate for the synthesis of Trimebutine analogs.

Precursor for Bioactive Compounds

The true value of 2-Amino-2-methyl-4-phenylbutanoic acid in chemical biology lies in its potential as a precursor for various bioactive compounds, particularly peptidomimetics and other peptide-based drugs. The incorporation of α-methylated amino acids is a well-established strategy in drug design to address common challenges associated with peptide therapeutics. enamine.net

The key advantages conferred by α-methylation are resistance to enzymatic degradation and conformational constraint. Peptides constructed from standard amino acids are often susceptible to rapid breakdown by proteases in the body, limiting their therapeutic efficacy. The methyl group on the α-carbon provides steric hindrance that can suppress the cleavage of the adjacent peptide bond, thereby increasing the metabolic stability and in vivo half-life of the peptide. enamine.netnih.gov

Furthermore, the α-methyl group reduces the conformational variability of the peptide backbone. This restriction can lock the peptide into a specific three-dimensional structure that is optimal for binding to its biological target, such as a receptor or enzyme. enamine.net This can lead to enhanced potency and selectivity. The introduction of α-methylated residues is a recognized tactic in the development of neuroprotective peptides and other therapeutics. enamine.net

While specific examples of bioactive compounds derived directly from 2-Amino-2-methyl-4-phenylbutanoic acid are not detailed in the available literature, its structure makes it a valuable building block for the rational design of novel, stabilized, and conformationally defined bioactive peptides. iris-biotech.deresearchgate.net

Table 1: Properties and Advantages of α-Methylated Amino Acids in Chemical Biology

| Feature | Description | Implication in Bioactive Compounds | Source |

|---|---|---|---|

| α-Methylation | Presence of a methyl group on the alpha-carbon of the amino acid. | Provides steric bulk near the peptide backbone. | iris-biotech.de |

| Proteolytic Stability | Increased resistance to cleavage by protease enzymes. | Longer in vivo half-life and improved pharmacokinetic properties of peptide drugs. | enamine.netnih.gov |

| Conformational Constraint | Reduces the number of possible conformations the peptide backbone can adopt. | Stabilizes specific secondary structures (e.g., helices, turns) required for high-affinity binding to biological targets. | enamine.net |

| Drug Design | Used as a building block to create peptidomimetics. | Enhances potency, selectivity, and overall therapeutic potential of peptide-based agents. | enamine.netiris-biotech.de |

Biochemical Interactions and Functional Modulation

Enzyme-Ligand Interactions and Inhibition Mechanisms

The capacity of this chemical family to act as inhibitors or modulators of specific enzymes is a key area of research, with implications for various physiological processes.

While direct inhibitory data for 2-Amino-2-methyl-4-phenylbutanoic acid on amino acid oxidases is not prominent in the literature, related structures show significant interaction with transaminases. Transaminases, or aminotransferases, are crucial enzymes that catalyze the transfer of an amino group between an amino acid and an α-keto acid. tandfonline.com

Research has demonstrated the synthesis of L-homophenylalanine, a structural analog, starting from 2-oxo-4-phenylbutanoic acid using an α-transaminase. nih.govacs.org This process, which can be optimized for preparative scale, involves a reactive crystallization that pulls the equilibrium towards the product, demonstrating a direct interaction between the enzyme's active site and the phenylbutanoic acid skeleton. nih.govacs.org Furthermore, (S)-2-amino-4-phenylbutanoic acid, another related precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, has been successfully synthesized using microbial cells, such as Paracoccus denitrificans, that possess high aminotransferase activity. utm.my This biocatalytic approach underscores the substrate amenability of phenylbutanoic acid derivatives for this class of enzymes.

Dipeptidyl Peptidase-IV (DPP4) is a serine protease that plays a critical role in glucose homeostasis by degrading incretin (B1656795) hormones like GLP-1. vnmu.edu.uaresearchgate.net Its inhibition is a therapeutic strategy for managing type 2 diabetes. wikipedia.org

A patent application has specifically detailed a series of 3-amino-4-phenylbutanoic acid derivatives as potent inhibitors of the DPP4 enzyme. google.com These compounds are designed for the treatment and prevention of diseases where DPP4 is implicated, most notably type 2 diabetes. google.com The patent highlights the utility of the phenylbutanoic acid scaffold in designing effective DPP4 inhibitors. google.com Further literature supports the exploration of phenylalkanoic acid derivatives as potential modulators of receptors involved in metabolic diseases, including those targeted by DPP4 inhibitors. way2drug.comgoogle.com

Enkephalinases are metalloendopeptidases that degrade endogenous opioid peptides known as enkephalins. Inhibition of these enzymes can enhance analgesia. Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a close structural analog, have been shown to be effective enkephalinase inhibitors. acs.orgnih.gov

Studies on various AHPA derivatives revealed a strong correlation between their in vitro enkephalinase inhibitory activity (measured as IC50) and their ability to enhance morphine-induced analgesia in vivo. nih.govsigmaaldrich.com The stereochemistry of these derivatives, specifically the (2S, 3R) configuration, is crucial for their potent inhibitory action. acs.org The inhibitory potency of these derivatives is often compared to bestatin (B1682670), another known aminopeptidase (B13392206) inhibitor. acs.orgplos.org For example, one study found that the derivative AHPA-Val had an IC50 of 1.2 µg/mL against enkephalinase, making it approximately six times more potent than bestatin in that specific assay.

Table 1: Enkephalinase Inhibitory Activity of AHPA Derivatives

| Compound/Derivative | Enkephalinase IC50 (µg/mL) | Reference |

| AHPA-Val | 1.2 | |

| Bestatin | 7.0 |

This table is interactive. Click on the headers to sort the data.

Research into the direct inhibition of urease and glutaminase (B10826351) by 2-Amino-2-methyl-4-phenylbutanoic acid is limited. However, studies on structurally related compounds provide some context. 4-Phenylbutanoic acid has been identified as a natural product from the marine bacterium Bacillus pumilus that inhibits biofilm formation, a process in which urease can be a key virulence factor for some bacteria. tandfonline.com

More directly, research on urease inhibitors has identified 2,4-dioxo-4-phenylbutanoic acid as a potent competitive inhibitor of ureidoglycolate urea-lyase (UGL), an enzyme involved in a related metabolic pathway, with an exceptionally low inhibitor constant (KI) of 2.2 nM. researchgate.net In the context of glutaminase, a study on Pseudomonas fluorescens noted an increased abundance of a putative glutaminase-asparaginase protein during growth on a naphthenic acid with a phenylbutanoic acid structure, though this does not represent direct inhibition data. nih.gov

The menaquinone (vitamin K2) biosynthesis pathway is essential for bacterial respiration and is a target for novel antibiotics. MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) is a key enzyme in this pathway. nih.gov Analogs of 2-Amino-2-methyl-4-phenylbutanoic acid have been identified as significant inhibitors of MenB.

A high-throughput screen discovered that 2-amino-4-oxo-4-phenylbutanoate analogs are effective inhibitors of MenB from Mycobacterium tuberculosis. researchgate.netresearchgate.net These compounds are somewhat unstable and are believed to undergo a retro-Michael addition in solution. The resulting product then reacts with Coenzyme A (CoA) to form a highly potent CoA adduct, which is the true nanomolar inhibitor of the MenB enzyme. researchgate.net The potency of these adducts stems from the interaction of their carboxylate group with the oxyanion hole in the MenB active site. researchgate.net

Table 2: Inhibition of MenB by 2-Amino-4-oxo-4-phenylbutanoate Analogs

| Compound Analog | MenB IC50 (µM) | Reference |

| Analog 4 | < 10 | researchgate.net |

| Analog 5 | < 10 | researchgate.net |

| Analog 1 | 52 | researchgate.net |

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors are a promising class of anti-cancer agents. acs.orgnih.govscbt.com

The related compound 4-phenylbutyrate (B1260699) (4-PBA) is a well-established pan-HDAC inhibitor. plos.orgnih.govmedchemexpress.com It is classified as a short-chain fatty acid inhibitor and is known to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines. acs.orgnih.gov Although its potency as a parent molecule is in the millimolar range, synthetic derivatives have been created with significantly enhanced activity. acs.org For instance, tethering phenylbutyrate to a hydroxamate-based zinc-chelating motif resulted in a derivative, HTPB, with an IC50 value of 44 nM, a substantial improvement over the parent compound. acs.org The mechanism of 4-PBA involves altering the acetylation state of histones, which modulates gene expression and can influence multiple cellular signaling pathways. plos.orgscbt.com

Receptor Pharmacology and Antagonism

The pharmacological profile of compounds structurally related to 2-Amino-2-methyl-4-phenylbutanoic acid reveals specific interactions with metabotropic glutamate (B1630785) receptors. These interactions are crucial for understanding their potential modulatory roles in the central nervous system.

Studies on Metabotropic Glutamate Receptor (mGlu4a) Antagonism by Phosphono-analogs

Research has identified a phosphono-analog of 2-Amino-2-methyl-4-phenylbutanoic acid, namely 2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4), as the first antagonist for the metabotropic glutamate receptor 4a (mGlu4a). nih.gov In studies utilizing baby hamster kidney (BHK570) cells expressing the mGlu4a receptor, MAP4 demonstrated notable activity. These cells are known to couple the receptor to the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

It was observed that MAP4 itself does not possess agonist activity at the mGlu4a receptor. nih.gov Instead, it competitively inhibits the action of L-2-amino-4-phosphonobutanoic acid (L-AP4), a known agonist. This inhibition is concentration-dependent and effectively blocks the L-AP4-induced reduction in forskolin-stimulated cAMP formation. nih.gov The mechanism of this antagonism is consistent with competitive binding, as indicated by a Schild slope of 1.2. nih.gov The inhibitory constant (Ki) for MAP4 at the mGlu4a receptor was determined to be 190 microM. nih.gov

Further investigations into the steric requirements of the APB receptor, through the study of monomethyl-substituted analogues of 2-amino-4-phosphonobutanoic acid (APB), have shown that the position of the methyl group influences the antagonist potency. nih.gov Specifically, methyl substitutions at the beta- and gamma-positions of APB resulted in moderately potent antagonists at excitatory synapses in the hippocampal perforant path. nih.gov Conversely, analogues with methyl groups at the amino- or alpha-positions, such as MAP4, exhibited much lower potencies in this particular system. nih.gov

Table 1: Antagonistic Activity of MAP4 at the mGlu4a Receptor

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4) | nih.gov |

| Receptor | Metabotropic Glutamate Receptor 4a (mGlu4a) | nih.gov |

| Activity | Antagonist | nih.gov |

| Mechanism | Competitive | nih.gov |

| Inhibitory Constant (Ki) | 190 µM | nih.gov |

| Schild Slope | 1.2 | nih.gov |

Cellular and Subcellular Pathway Modulation

The influence of a chemical compound on cellular and subcellular pathways is fundamental to understanding its biological effects. This includes its impact on signaling cascades, metabolic processes, gene expression, and cellular fate.

Influence on Cell Signaling Pathways

Currently, there is no specific scientific literature available that details the direct influence of 2-Amino-2-methyl-4-phenylbutanoic acid on distinct cell signaling pathways.

Effects on Amino Acid Metabolism and Protein Synthesis Pathways

There is no available research specifically investigating the effects of 2-Amino-2-methyl-4-phenylbutanoic acid on the pathways of amino acid metabolism and protein synthesis. General principles of amino acid metabolism involve processes such as transamination and their entry into central metabolic routes, while protein synthesis is a highly regulated process involving the translation of mRNA into polypeptide chains. nih.govnih.govyoutube.com However, the specific role of this compound within these processes has not been elucidated.

Modulation of Gene Expression

Specific studies on the modulation of gene expression by 2-Amino-2-methyl-4-phenylbutanoic acid are not present in the current body of scientific literature. The regulation of gene expression by amino acids is a known biological phenomenon, often involving signaling pathways that sense amino acid availability and subsequently alter transcription and translation. nih.gov

Impact on Cell Proliferation and Differentiation

There is a lack of specific research data on the impact of 2-Amino-2-methyl-4-phenylbutanoic acid on cell proliferation and differentiation.

Interactions with Nucleic Acids and Proteins

DNA Binding Studies

Currently, there is a notable absence of published research specifically investigating the binding of 2-Amino-2-methyl-4-phenylbutanoic acid to DNA. The structural characteristics of the molecule, featuring a phenyl group and an amino acid moiety, suggest potential for intercalation or groove binding with the DNA double helix. However, without experimental data, any discussion on its DNA binding capabilities remains speculative. Future research, employing techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to elucidate any direct interactions and determine binding constants and modes.

Protein Binding Mechanisms and Conformational Changes

While direct protein binding studies for 2-Amino-2-methyl-4-phenylbutanoic acid are scarce, research on analogous compounds provides a framework for understanding its potential protein interactions. A structurally similar compound, 2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4), has been identified as a competitive antagonist at the metabotropic glutamate receptor subtype 4a (mGlu4a). nih.gov This finding suggests that molecules with the 2-amino-2-methylbutanoic acid scaffold can bind to the active sites of specific receptors.

The study on MAP4 demonstrated that it inhibits the action of the natural ligand, L-2-amino-4-phosphonobutanoic acid (L-AP4), at the mGlu4a receptor. nih.gov This competitive antagonism implies that MAP4 binds to the same site as the endogenous ligand, thereby preventing receptor activation. The binding is concentration-dependent and reversible. Although this study does not detail the specific conformational changes induced by MAP4 binding, competitive antagonism typically involves the stabilization of an inactive conformation of the receptor, preventing the conformational shifts necessary for signal transduction.

The following table summarizes the findings for the interaction of the analog, MAP4, with the mGlu4a receptor.

| Compound | Receptor | Interaction Type | Effect | Ki (Inhibition Constant) |

| 2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4) | mGlu4a | Competitive Antagonist | Inhibition of L-AP4-induced reduction of forskolin-stimulated cAMP formation | 190 µM nih.gov |

It is plausible that 2-Amino-2-methyl-4-phenylbutanoic acid could exhibit similar behavior, potentially acting as a modulator of receptors or enzymes that recognize structurally related endogenous molecules like phenylalanine or other amino acids. The presence of the α-methyl group in 2-Amino-2-methyl-4-phenylbutanoic acid, when compared to its unmethylated counterpart, could influence its binding affinity and selectivity for specific protein targets by introducing steric hindrance or enhancing hydrophobic interactions within a binding pocket. However, without direct experimental evidence, the specific protein targets and the nature of these interactions for 2-Amino-2-methyl-4-phenylbutanoic acid remain to be determined.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding a wealth of information about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry due to its favorable balance between accuracy and computational cost. For 2-Amino-2-methyl-4-phenylbutanoic acid, DFT calculations can be employed to determine its optimal three-dimensional geometry, vibrational frequencies (corresponding to its infrared spectrum), and various electronic properties.

Key properties that can be elucidated through DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Furthermore, DFT can compute the electrostatic potential surface, which reveals the charge distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack. While specific DFT studies on 2-Amino-2-methyl-4-phenylbutanoic acid are not extensively published, the methodologies are well-established. For instance, studies on related aminoquinolines have successfully used DFT (B3LYP) with various basis sets (e.g., 6-31G, 6-311++G ) to analyze molecular geometry and vibrational spectra.

Below is an illustrative table of properties that would be determined from a typical DFT calculation on 2-Amino-2-methyl-4-phenylbutanoic acid.

| Calculated Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | To be determined |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | To be determined |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | To be determined |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | To be determined |

| Dipole Moment | A measure of the net molecular polarity. | To be determined |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | To be determined |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in condensed phases and their binding to biological receptors. For 2-Amino-2-methyl-4-phenylbutanoic acid, several types of non-covalent interactions are significant. The amino group (-NH2) and the carboxylic acid group (-COOH) are capable of forming strong hydrogen bonds, acting as both donors and acceptors. These interactions are fundamental to the crystal packing of the molecule and its interaction with aqueous environments or receptor-binding sites.

Furthermore, the presence of a phenyl ring allows for cation-π interactions. The protonated amino group (-NH3+) can interact favorably with the electron-rich face of the phenyl ring, either intramolecularly or intermolecularly. This type of interaction is known to be important for the stability of protein structures and for ligand-receptor binding. Computational methods, often coupled with DFT, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's conformational preferences and binding capabilities.

Molecular Docking and Dynamics Simulations

While quantum chemistry provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design. For 2-Amino-2-methyl-4-phenylbutanoic acid or its derivatives, docking studies can be performed to screen for potential biological targets. For example, if the compound is hypothesized to be an enzyme inhibitor, it can be docked into the enzyme's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding affinity.

The results of a docking study can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-receptor complex. For instance, the carboxylic acid moiety might form a salt bridge with a positively charged amino acid residue (like lysine (B10760008) or arginine), while the phenyl group could fit into a hydrophobic pocket. Software like AutoDock is commonly used for such studies.

A hypothetical docking result for 2-Amino-2-methyl-4-phenylbutanoic acid with a target enzyme is presented below.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -7.5 | Lys72, Asp184 | Hydrogen Bond, Ionic |

| Leu130, Val80 | Hydrophobic | ||

| Hypothetical Protease B | -6.8 | Ser195, Gly193 | Hydrogen Bond |

| Phe41, Trp215 | π-π Stacking |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for elucidating SAR by systematically modifying the structure of a lead compound in silico and predicting the effect of these modifications on binding affinity or activity.

Starting with 2-Amino-2-methyl-4-phenylbutanoic acid, a computational SAR study might involve creating a library of virtual derivatives. Modifications could include changing the substitution pattern on the phenyl ring, altering the length of the alkyl chain, or replacing the methyl group with other substituents. Each of these virtual derivatives would then be docked into the target receptor, and their predicted binding affinities would be compared. This process can identify key structural features required for activity (the pharmacophore) and guide synthetic chemists to focus on the most promising derivatives.

Molecular dynamics (MD) simulations can further refine SAR studies. MD simulations model the atomic-level movements of the ligand-receptor complex over time, providing insights into the stability of the binding mode predicted by docking and the dynamic nature of the interactions. By running MD simulations on a series of related compounds, one can better understand how structural changes affect the dynamic behavior and stability of the complex, leading to a more robust SAR model.

In Silico Prediction of Biochemical Pathway Relevance

In silico methods can also be used to predict the potential biochemical pathways in which a compound might be involved. This is often achieved through a process known as target fishing or reverse docking, where a compound is screened against a large database of known protein structures. By identifying which proteins the compound is predicted to bind to with high affinity, researchers can generate hypotheses about its mechanism of action and the biological pathways it might modulate.

For 2-Amino-2-methyl-4-phenylbutanoic acid, such a screening could suggest potential interactions with targets like G-protein coupled receptors (GPCRs), kinases, or metabolic enzymes. If the compound shows a high predicted affinity for a specific enzyme in the glycolysis pathway, for example, it would warrant further experimental investigation for its effects on cellular metabolism. These predictions help to prioritize experimental resources and can uncover novel therapeutic applications for a compound.

Lack of Publicly Available Research Data Prevents Detailed Computational Analysis of 2-Amino-2-methyl-4-phenylbutanoic acid Stereoisomers

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical characterization and specific research findings on the stereoisomeric forms of the chemical compound 2-Amino-2-methyl-4-phenylbutanoic acid are not publicly available. As a result, the generation of an in-depth article section on the computational chemistry and molecular modeling of this specific compound, as per the requested outline, cannot be fulfilled at this time.

The requested section, "5.4. Theoretical Characterization of Stereoisomeric Forms," requires specific data from computational studies, including data tables on conformational analysis, calculated energies, and electronic properties of the (R) and (S) enantiomers. Such an analysis would typically involve sophisticated computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to determine the most stable three-dimensional structures of the stereoisomers and to predict their spectroscopic characteristics (e.g., NMR, IR spectra).

Therefore, the creation of a scientifically accurate and authoritative article on this specific topic is impeded by the absence of foundational research data in the public domain.

Advanced Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe molecular structures by observing the interaction of molecules with electromagnetic radiation. For 2-amino-2-methyl-4-phenylbutanoic acid, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for structural verification and purity evaluation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This results in a unique spectral fingerprint that reveals the presence of characteristic functional groups. While a specific experimental spectrum for 2-amino-2-methyl-4-phenylbutanoic acid is not publicly available, the expected absorption bands can be predicted based on its structure, which contains a carboxylic acid, an amino group, a phenyl ring, and alkyl portions.

The analysis of similar compounds, like phenylalanine derivatives, provides a basis for these predictions. nih.govresearchgate.net A broad absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid group. enamine.net The N-H stretching vibrations of the primary amine group are expected to appear around 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp peak typically found between 1700-1725 cm⁻¹. enamine.net Aromatic C=C stretching vibrations from the phenyl ring are expected near 1600 and 1450-1500 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for 2-Amino-2-methyl-4-phenylbutanoic acid

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300–3500 | N-H Stretch | Primary Amine | Medium |

| 2500–3300 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 2850–3000 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium |

| 1700–1725 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, 1450-1500 | C=C Stretch | Aromatic Ring | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For 2-amino-2-methyl-4-phenylbutanoic acid, ¹H NMR would provide information on the number and types of hydrogen atoms. The aromatic protons of the phenyl group would typically appear as a multiplet in the 7.1-7.4 ppm range. nih.govhepvs.ch The two methylene (B1212753) groups (-CH₂-) would produce distinct signals, likely between 1.8 and 2.8 ppm. The signal for the quaternary carbon's methyl group (-CH₃) would be a singlet, expected to appear around 1.5 ppm. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and would produce broad singlets with variable chemical shifts depending on solvent and concentration. msu.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Amino-2-methyl-4-phenylbutanoic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -COOH | 10.0–13.0 | Broad Singlet | 1H |

| Aromatic -CH | 7.1–7.4 | Multiplet | 5H |

| -NH₂ | 5.0–9.0 (variable) | Broad Singlet | 2H |

| -CH₂- (position 4) | ~2.6–2.8 | Triplet | 2H |

| -CH₂- (position 3) | ~1.8–2.1 | Triplet | 2H |

| α-CH₃ | ~1.5 | Singlet | 3H |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral molecules like 2-amino-2-methyl-4-phenylbutanoic acid, chromatographic methods are essential not only for purification but also for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. To determine the enantiomeric excess (e.e.) of a chiral compound, a chiral separation method is required. This is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govnih.gov

For α-methyl amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have proven effective. sigmaaldrich.comphenomenex.comyakhak.org The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which leads to different retention times. By running a racemic standard, the peaks for the (R)- and (S)-enantiomers can be identified. The area under each peak in the chromatogram of a test sample is then used to calculate the enantiomeric excess. Derivatization of the amino acid, for instance with N-FMOC, can also be employed to enhance separation and detection. phenomenex.com

Interactive Data Table: Representative Chiral HPLC Separation Parameters

| Parameter | Example Value/Condition |

|---|---|

| Chiral Stationary Phase | Lux Cellulose or Amylose-based CSP; LARIHC CF6-P |

| Mobile Phase | Hexane/Ethanol (B145695)/Trifluoroacetic Acid or Methanol/Acetonitrile/Acid/Base mixtures sigmaaldrich.com |

| Detection | UV at 210 or 254 nm |

| Hypothetical Retention Time (S)-enantiomer | 12.5 min |

| Hypothetical Retention Time (R)-enantiomer | 15.2 min |

| Hypothetical Resolution (Rs) | > 1.5 |

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. For 2-amino-2-methyl-4-phenylbutanoic acid (C₁₁H₁₅NO₂), the expected exact mass of the neutral molecule is approximately 193.11 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 194.11.

Tandem Mass Spectrometry (MS/MS) is an even more powerful technique used for structural elucidation and for quantifying compounds in complex mixtures, such as biological fluids (e.g., plasma) or environmental samples. thermofisher.comnih.gov In an MS/MS experiment, the parent ion (e.g., m/z 194.11) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a fragmentation pattern that is highly specific to the molecule's structure. nih.gov This specificity allows for accurate quantification even in the presence of other interfering substances, a technique known as Selected Reaction Monitoring (SRM). springernature.com

Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O, 18 Da) and the loss of the carboxyl group as COOH (45 Da) or as H₂O + CO (46 Da). nih.gov For phenylalanine-containing structures, a characteristic fragment is the tropylium (B1234903) ion or related benzyl (B1604629) cation at m/z 91, resulting from cleavage of the bond between the α- and β-carbons.

Interactive Data Table: Predicted MS and MS/MS Fragments for 2-Amino-2-methyl-4-phenylbutanoic acid

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.11 | Parent Ion (Protonated Molecule) |

| [M+H - H₂O]⁺ | C₁₁H₁₄N⁺ | 176.11 | Loss of water from carboxyl group |

| [M+H - HCOOH]⁺ | C₁₀H₁₄N⁺ | 148.11 | Loss of formic acid |

| [M+H - H₂O - CO]⁺ | C₁₀H₁₄N⁺ | 148.11 | Iminium ion after loss of water and carbon monoxide nih.gov |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Benzyl/Tropylium ion fragment |

Future Research Directions and Unexplored Academic Avenues

Development of Novel Biocatalysts for Asymmetric Synthesis

The synthesis of α,α-disubstituted α-amino acids like 2-Amino-2-methyl-4-phenylbutanoic acid presents a considerable challenge in organic chemistry, particularly the construction of the quaternary stereocenter with high enantiomeric purity. nih.govnih.gov While classical chemical methods exist, they often require multiple steps, harsh conditions, or expensive catalysts. nih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a promising alternative due to its high stereoselectivity, mild reaction conditions, and environmentally friendly nature. researchgate.net

Future research should focus on the discovery and engineering of novel biocatalysts for the asymmetric synthesis of 2-Amino-2-methyl-4-phenylbutanoic acid. The synthesis of structurally similar α-methylated amino acids has been an area of significant interest, primarily for their roles as enzyme inhibitors and conformational modifiers in peptides. researchgate.net Existing enzymatic strategies for related compounds provide a clear roadmap. For instance, engineered enzymes have been successfully developed for the synthesis of various chiral amino acids. mdpi.com Key enzyme classes that warrant investigation include:

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids. Researchers have successfully engineered phenylalanine dehydrogenase and other AADHs to accept novel substrates for the production of unnatural amino acids. mdpi.comacs.orgresearchgate.net A potential research direction is the directed evolution of an existing AADH to efficiently convert the precursor, 2-keto-2-methyl-4-phenylbutanoic acid, into the desired amino acid. acs.org

Transaminases (TAs): These enzymes transfer an amino group from a donor molecule to a ketone. D-amino acid transaminases (DATA) have been engineered to produce D-phenylalanines, demonstrating their utility in synthesizing chiral amines and amino acids. researchgate.net Screening metagenomic libraries or applying protein engineering to known transaminases could yield a biocatalyst specific for the synthesis of either the (R)- or (S)-enantiomer of 2-Amino-2-methyl-4-phenylbutanoic acid.

Ammonia (B1221849) Lyases: Phenylalanine ammonia-lyases (PALs) catalyze the reversible addition of ammonia to cinnamic acids. While this is a different synthetic route, the extensive engineering of these enzymes to perform asymmetric hydroamination showcases the power of biocatalysis to create valuable chiral building blocks. acs.org

The development of such biocatalysts would not only provide a more efficient and sustainable route to 2-Amino-2-methyl-4-phenylbutanoic acid but also expand the synthetic toolbox available for producing other complex α,α-disubstituted amino acids.

Table 1: Potential Biocatalytic Routes for 2-Amino-2-methyl-4-phenylbutanoic acid Synthesis

| Enzyme Class | Precursor Substrate | Reaction Type | Key Research Avenue | Relevant Findings |

|---|---|---|---|---|

| Amino Acid Dehydrogenase (AADH) | 2-keto-2-methyl-4-phenylbutanoic acid | Reductive Amination | Directed evolution for improved substrate acceptance and stereoselectivity. | Engineered AADHs show promise for synthesizing unnatural amino acids. researchgate.netmdpi.com |

| Transaminase (TA) | 2-keto-2-methyl-4-phenylbutanoic acid | Amination | Protein engineering to control stereoselectivity and enhance activity towards the bulky substrate. | D-amino acid transaminases have been successfully engineered for D-phenylalanine synthesis. researchgate.net |

Exploration as Scaffolds for Materials Science and Supramolecular Chemistry

The self-assembly of molecules into well-ordered, functional nanostructures is a cornerstone of bottom-up nanotechnology. Amino acids and short peptides are recognized as exceptional building blocks for these supramolecular architectures due to their inherent chirality, biocompatibility, and ability to form specific non-covalent interactions like hydrogen bonding and electrostatic interactions. beilstein-journals.orgresearchgate.net

Aromatic amino acids, in particular, are of great interest because the π–π stacking interactions between their phenyl rings provide a strong driving force for self-assembly. beilstein-journals.orgnih.gov Phenylalanine, for instance, can self-assemble into ordered fibrillar nanostructures. beilstein-journals.org The study of how molecular structure dictates the final assembled morphology is a vibrant area of research. nih.govnih.gov

2-Amino-2-methyl-4-phenylbutanoic acid is an outstanding candidate for exploration in materials science for several reasons:

Aromatic Interactions: The phenyl group can drive self-assembly through π–π stacking, similar to phenylalanine and its derivatives. researchgate.net

Constrained Conformation: The α,α-disubstitution severely restricts the conformational freedom of the molecule. nih.gov This rigidity can lead to more predictable and well-defined supramolecular structures compared to conformationally flexible proteinogenic amino acids. chim.it

Modulation of Assembly: The combination of the phenylalkyl side chain and the α-methyl group offers a unique balance of hydrophobic and steric effects that could lead to novel assembled morphologies, such as nanotubes, vesicles, or hydrogels, which are distinct from those formed by simpler aromatic amino acids.

Future research should involve systematic studies of the self-assembly of 2-Amino-2-methyl-4-phenylbutanoic acid under various conditions (e.g., pH, concentration, solvent). Characterization using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) would reveal the resulting nanostructures. This exploration could lead to the development of novel biomaterials for applications in drug delivery, tissue engineering, and nanoelectronics.

Integration into Advanced Analytical Methodologies and Biosensors

The ability to specifically detect and quantify amino acids is crucial for applications ranging from clinical diagnostics to monitoring industrial fermentation processes. nih.gov Biosensors, which combine a biological recognition element with a physical transducer, offer high sensitivity and specificity. nih.gov While biosensors for proteinogenic amino acids are relatively common, the development of sensors for unnatural amino acids like 2-Amino-2-methyl-4-phenylbutanoic acid is an unexplored frontier.

Future work could focus on creating specific biosensors for this compound. Potential strategies include:

Enzyme-Based Sensors: An L-amino acid oxidase could be immobilized on an electrode to detect the hydrogen peroxide or ammonia produced during the enzymatic reaction. nih.gov While natural enzymes may not recognize this unnatural amino acid, a novel biocatalyst developed through protein engineering (as discussed in section 7.1) could serve as the recognition element for a highly specific sensor.

Receptor-Based Sensors: Microbial transcription factors that naturally respond to aromatic amino acids, such as TyrR in E. coli, have been engineered to create specific biosensors for phenylalanine and tyrosine. nih.gov This same rational protein engineering approach could be applied to create a variant of TyrR or a similar regulatory protein that binds specifically to 2-Amino-2-methyl-4-phenylbutanoic acid, linking its presence to a measurable output like fluorescence.

The development of such a biosensor would be invaluable for real-time monitoring of its synthesis in a bioreactor or for studying its potential uptake and metabolism in biological systems.

Theoretical Investigations into Unidentified Biochemical Roles

While 2-Amino-2-methyl-4-phenylbutanoic acid is a synthetic compound, the structural motifs it contains are found in molecules with significant biological activity. α,α-Disubstituted amino acids are known to act as potent enzyme inhibitors and can induce specific secondary structures (e.g., helices and β-turns) when incorporated into peptides. chim.itresearchgate.net The phenylalkyl moiety is common in many biologically active compounds.

Computational and theoretical chemistry provide powerful tools to predict the potential biochemical roles of novel molecules before engaging in costly and time-consuming experimental studies. nih.gov Future theoretical investigations could explore:

Conformational Analysis: Computational modeling can predict the preferred three-dimensional structure of the molecule and how its incorporation would affect the conformation of a peptide chain. Studies on oligopeptides of other α,α-disubstituted amino acids have shown they can stabilize helical or fully extended conformations. nih.gov

Molecular Docking: Virtual screening of 2-Amino-2-methyl-4-phenylbutanoic acid against the crystal structures of various enzymes or receptors could identify potential biological targets. This could suggest, for example, a role as an inhibitor of a particular metabolic enzyme or as a ligand for a neuronal receptor.

Molecular Dynamics Simulations: These simulations can provide insight into the self-assembly process (as mentioned in section 7.2) at an atomic level, revealing the key intermolecular interactions that stabilize the resulting nanostructures. researchgate.netrsc.org

These theoretical studies would generate testable hypotheses, guiding future experimental work to uncover potential applications for 2-Amino-2-methyl-4-phenylbutanoic acid in pharmacology and chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Amino-2-methyl-4-phenylbutanoic acid with high enantiomeric purity?

- Methodology : Utilize asymmetric synthesis via chiral catalysts, such as Evans auxiliaries or enzymatic resolution, to introduce the stereocenter. For the phenyl group, employ Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Purification via recrystallization or flash chromatography (silica gel, methanol/dichloromethane) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and characterize intermediates via H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of 2-Amino-2-methyl-4-phenylbutanoic acid post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : H NMR (DMSO-d6) for backbone protons (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.1–3.5 ppm for α-amino protons).

- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 222.2).

- HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5%–95% acetonitrile over 20 min) to confirm purity (>98%) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. For long-term stability, lyophilize and store at -20°C. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantiomer-specific synthesis be achieved for 2-Amino-2-methyl-4-phenylbutanoic acid?

- Methodology : Employ chiral pool synthesis using L- or D-amino acid precursors. For example, start with (S)-2-amino-2-methylbutanoic acid (CAS 595-39-1) and introduce the phenyl group via palladium-catalyzed cross-coupling. Verify enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20, flow rate 1 mL/min) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to enzymes like aminopeptidases. Use ChemSpider (CID 24541601) or NIST data for force field parameterization .

Q. How do solubility challenges impact experimental design in aqueous systems?

- Methodology : Address low aqueous solubility by using co-solvents (e.g., DMSO ≤5% v/v) or surfactants (e.g., Tween-80). Measure solubility via shake-flask method (pH 7.4 PBS) and validate with UV-Vis spectroscopy (λ = 260 nm). Adjust pH to enhance ionization of the carboxylic acid group (pKa ~2.5) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Cross-validate using orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.